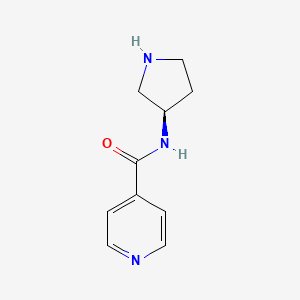

(R)-N-Pyrrolidin-3-yl-isonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C10H13N3O/c14-10(8-1-4-11-5-2-8)13-9-3-6-12-7-9/h1-2,4-5,9,12H,3,6-7H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

MQRUNLATNCRAGL-SECBINFHSA-N |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis of R N Pyrrolidin 3 Yl Isonicotinamide

Strategies for the Enantioselective Construction of the Pyrrolidine (B122466) Moiety

The synthesis of the chiral pyrrolidine core of (R)-N-Pyrrolidin-3-yl-isonicotinamide is a critical aspect of its production. Chemists have developed a range of stereoselective methods to ensure the correct (R) configuration at the C3 position. These strategies can be broadly categorized into those that start from pre-existing chiral molecules and those that create the chiral center during the ring-forming process.

Methods Utilizing Chiral Pyrrolidine Building Blocks (e.g., from Amino Acids like Proline or Hydroxyproline)

One of the most direct approaches to chiral pyrrolidines is to start with a naturally occurring, enantiomerically pure precursor, often referred to as the "chiral pool." Amino acids such as L-proline, D-proline, and hydroxyproline (B1673980) are inexpensive and readily available sources of pyrrolidine chirality. enamine.net For the synthesis of (R)-3-aminopyrrolidine, derivatives of D-proline or L-hydroxyproline can be employed.

For instance, a synthetic route can be envisioned starting from L-(+)-tartaric acid, a common chiral pool starting material, to construct a symmetrically substituted pyrrolidine where the desired chirality is pre-installed. nih.gov The synthesis involves transforming the starting material through a series of steps to form the core pyrrolidine ring with the correct stereochemistry, which is then further functionalized to introduce the amino group at the C3 position. This strategy leverages the inherent chirality of the starting material to avoid complex asymmetric induction steps later in the synthesis.

Asymmetric Cyclization Approaches from Acyclic Precursors

Asymmetric cyclization reactions build the chiral pyrrolidine ring from non-cyclic starting materials, creating the stereocenter in the process. Among the most powerful of these methods are [3+2] cycloaddition reactions. nih.gov

In this context, the reaction of azomethine ylides with alkenes is a well-established method for pyrrolidine synthesis. acs.org By using a chiral catalyst or a chiral auxiliary attached to one of the reactants, the cycloaddition can be guided to produce one enantiomer of the product preferentially. For example, palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, have been shown to produce chiral pyrrolidines with excellent yields and selectivities. nih.gov

Another approach is the asymmetric 'clip-cycle' strategy, where a bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

| Cyclization Strategy | Catalyst/Auxiliary | Key Features |

| [3+2] Cycloaddition | Chiral Phosphoramidite Ligands (Pd-catalyzed) | High yields and enantioselectivities for a variety of imine substrates. nih.gov |

| [3+2] Cycloaddition | Chiral Bifunctional Guanidine | Constructs chiral 3,4-diaminopyrrolidine-2,5-diones from α-imino amide surrogates. rsc.org |

| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | 'Clip-cycle' approach forms 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk |

Diastereoselective Reduction of Substituted Pyrrole (B145914) Systems

An alternative strategy involves the reduction of a pre-formed, achiral or racemic pyrrole ring that bears a chiral auxiliary. The stereocenter on the auxiliary directs the hydrogenation of the pyrrole ring, resulting in a diastereoselective synthesis of the substituted pyrrolidine.

Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can be fully reduced with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.govresearchgate.netfigshare.com The process is often a two-step hydrogenation where an initial reduction of a substituent provides a stereocenter that directs the subsequent, highly diastereoselective reduction of the pyrrole ring. nih.govresearchgate.net For example, rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with a diastereomeric excess of 95%. researchgate.net This method is powerful because the stereochemical outcome is controlled by a recoverable or removable chiral group.

Application of Alkyne Iminium Ion Cyclization in Pyrrolidine Ring Formation

The cyclization of precursors containing both alkyne and imine or iminium ion functionalities provides another pathway to pyrrolidine rings. These reactions often proceed through tandem sequences where the initial cyclization is followed by further transformations in one pot.

For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines with good regioselectivity. nih.gov Although not a direct synthesis of (R)-3-aminopyrrolidine, this methodology illustrates the principle of constructing the pyrrolidine ring from alkyne precursors. The intramolecular cyclization is triggered by the formation of an iminium intermediate, which is then attacked by the tethered nucleophile. Variations of this strategy, such as the amine-intercepted Nazarov cyclization, also utilize the cyclization of unsaturated ketones to form functionalized five-membered rings. nih.gov

Development of Novel Chiral Catalysis for Pyrrolidine Synthesis

The field of asymmetric catalysis is continually evolving, providing new and more efficient ways to synthesize chiral molecules. The development of novel chiral catalysts is central to advancing the synthesis of enantiopure pyrrolidines.

Organocatalysis: Chiral amines derived from proline and other natural sources have been developed as "custom-made" catalysts. rsc.org For example, a chiral anthranilic pyrrolidine catalyst has been shown to be effective in the enantio- and diastereoselective Michael reaction of nitroalkenes with carbonyl compounds, a key step in building functionalized acyclic precursors for cyclization. rsc.org

Metal Catalysis: New generations of chiral gold(I) complexes, featuring C2-symmetric 2,5-diarylpyrrolidine ligands, have been successfully applied in enantioselective intramolecular [4+2] cycloadditions to create complex heterocyclic systems. nih.govacs.org

Biocatalysis: A frontier in chiral synthesis is the use of engineered enzymes. Directed evolution of cytochrome P411 has produced variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.orgescholarship.org Similarly, engineered monoamine oxidase (MAO-N) biocatalysts have been developed for the deracemization of amines, providing a highly efficient route to enantiomerically pure building blocks. nih.gov

| Catalyst Type | Example | Application | Enantioselectivity |

| Organocatalyst | Chiral Anthranilic Pyrrolidine | Michael Addition | High |

| Metal Catalyst | Chiral Gold(I) Complex | [4+2] Cycloaddition | 91:9 to 94:6 er nih.govacs.org |

| Biocatalyst | Cytochrome P411 Variant | Intramolecular C-H Amination | up to 99:1 er acs.orgescholarship.org |

Synthetic Pathways to the Isonicotinamide (B137802) Scaffold

The isonicotinamide portion of the target molecule is derived from isonicotinic acid (pyridine-4-carboxylic acid). The synthesis of isonicotinic acid typically begins with the oxidation of 4-picoline (4-methylpyridine). chempanda.com More advanced methods involve starting from 4-vinylpyridine (B31050) and oxidizing it with nitric acid or a mixture of nitric and sulfuric acids to yield high-purity isonicotinic acid. chempanda.com

Once isonicotinic acid is obtained, it can be converted to isonicotinamide. A common laboratory and industrial method is the partial hydrolysis of 4-cyanopyridine, often using a catalyst like magnesia in water at elevated temperatures. google.com Alternatively, isonicotinic acid can be converted to an activated form, such as an acyl chloride (isonicotinoyl chloride) or an active ester, which then reacts with ammonia (B1221849) to form isonicotinamide. chemicalbook.com

The final step in the synthesis of this compound is the formation of an amide bond between the chiral (R)-3-aminopyrrolidine (or its protected form) and isonicotinic acid. This is a standard peptide coupling reaction. The carboxylic acid of isonicotinic acid is activated using a coupling reagent (e.g., DCC, EDC, HATU) and then reacted with the amino group of the pyrrolidine derivative to form the final product.

Amide Bond Formation Methodologies for Coupling Pyrrolidine and Isonicotinamide Moieties

The formation of the amide bond between the pyrrolidine and isonicotinamide components is a critical step in the synthesis of this compound. This transformation is typically achieved by coupling (R)-3-aminopyrrolidine with isonicotinic acid using a variety of activating reagents, commonly referred to as coupling reagents. luxembourg-bio.com The choice of coupling reagent is crucial to ensure high efficiency and to minimize side reactions, particularly racemization of the chiral amine. hepatochem.com

Common strategies for this amide bond formation involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). luxembourg-bio.comhepatochem.com These reagents activate the carboxylic acid group of isonicotinic acid, making it susceptible to nucleophilic attack by the amine group of (R)-3-aminopyrrolidine. To enhance the reaction rate and suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

More advanced coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP - (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) and aminium/uronium salts (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer higher reactivity and can lead to faster reaction times and improved yields with minimal epimerization. luxembourg-bio.compeptide.com These reagents are particularly useful when dealing with sterically hindered substrates or when mild reaction conditions are required to preserve the integrity of sensitive functional groups. peptide.com

| Coupling Reagent | Additive(s) | Advantages | Disadvantages |

|---|---|---|---|

| DCC/DIC | HOBt | Cost-effective, widely used. luxembourg-bio.comhepatochem.com | Formation of insoluble urea (B33335) byproducts, potential for racemization. luxembourg-bio.com |

| PyBOP | Base (e.g., DIEA) | High efficiency, suitable for sterically hindered amino acids. peptide.com | Higher cost compared to carbodiimides. |

| HATU/HBTU | Base (e.g., DIEA) | Fast reaction rates, low racemization, high yields. peptide.com | Can be sensitive to moisture, relatively expensive. nih.gov |

Exploration of Multicomponent Reaction Approaches for N-Pyrrolidin-3-yl-isonicotinamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov The application of MCRs for the synthesis of N-Pyrrolidin-3-yl-isonicotinamide and its analogs is an area of active exploration.

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For instance, an Ugi or Passerini reaction could potentially be designed. A hypothetical Ugi four-component reaction could involve isonicotinic acid, an isocyanide, an aldehyde or ketone, and an amine derived from the pyrrolidine core. This would lead to a more complex scaffold that could be subsequently modified to yield the desired product. The diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions, highlighting the potential of this strategy for creating chiral pyrrolidine derivatives. nih.gov

Ultrasound-Assisted Synthetic Techniques for Isonicotinamide Derivatives

The use of ultrasound irradiation in organic synthesis has gained considerable attention as a green and efficient method to accelerate chemical reactions. nih.gov This technique, known as sonochemistry, can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.gov

In the context of isonicotinamide derivative synthesis, ultrasound has been shown to be effective. For example, the ultrasound-assisted synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives has been reported to proceed with excellent yields in a significantly reduced reaction time. researchgate.net The application of ultrasound to the amide bond formation between (R)-3-aminopyrrolidine and isonicotinic acid could potentially offer similar advantages, providing a more sustainable and efficient synthetic route. The benefits of ultrasound are often attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates. nih.gov

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aza-Michael reaction | Silent | 4 h | 80% | nih.gov |

| Ultrasound (in water) | 1 h | 96% | ||

| Synthesis of azetidine (B1206935) derivatives from isoniazide | Conventional | Not specified | Not specified | researchgate.net |

| Ultrasound | 65-108 min | 75-81% |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of (R)-N-Pyrrolidin-3-yl-isonicotinamide. Through ¹H and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be elucidated.

In a typical ¹H NMR spectrum, the protons of the isonicotinamide (B137802) ring would appear in the aromatic region, generally between 7.0 and 9.0 ppm. The two protons ortho to the pyridine (B92270) nitrogen are expected to be the most deshielded. The protons of the pyrrolidine (B122466) ring would be found in the aliphatic region. The proton attached to the chiral center (C3) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The N-H proton of the amide would present a signal that can vary in chemical shift depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm. The carbon atoms of the pyridine ring would have signals in the aromatic region (120-150 ppm), while the pyrrolidine carbons would be in the aliphatic region (25-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Isonicotinamide Protons | 7.0 - 9.0 | 120 - 150 |

| Pyrrolidine Protons | 1.5 - 4.0 | 25 - 60 |

| Amide N-H | Variable | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a high-precision mass measurement, which allows for the confirmation of the molecular formula. A patent indicates a mass value of 370.1 for N-(pyrrolidin-3-yl)isonicotinamide, which likely corresponds to the protonated molecule [M+H]⁺. google.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure by breaking the molecule into smaller, predictable fragments. Common fragmentation patterns would include the cleavage of the amide bond and fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include the N-H stretch of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The C=O stretch of the amide (Amide I band) would be a strong, sharp absorption around 1650 cm⁻¹. The N-H bend (Amide II band) is expected around 1550 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

X-ray Crystallography for Absolute Stereochemistry Assignment and Three-Dimensional Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule can be generated.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and, specifically for chiral compounds, the enantiomeric excess of this compound.

Computational and Theoretical Chemistry Studies of R N Pyrrolidin 3 Yl Isonicotinamide

Molecular Docking Simulations for Investigating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for elucidating the binding mode of (R)-N-Pyrrolidin-3-yl-isonicotinamide within the active site of a target protein, providing insights that are fundamental to structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.govnih.gov

The binding of this compound to its biological target is stabilized by a network of noncovalent interactions. Analysis of the docked pose reveals the specific atomic contacts that contribute to binding affinity and selectivity.

Hydrogen Bonding: The isonicotinamide (B137802) moiety contains a pyridine (B92270) nitrogen and an amide group, both of which can act as hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor. The pyrrolidine (B122466) ring's nitrogen atom can also serve as a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues like arginine, tyrosine, and aspartic acid in a protein's active site. mdpi.com

Pi-Pi Stacking and Cation-Pi Interactions: The electron-rich pyridine ring of the isonicotinamide group is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com This type of interaction, where the aromatic rings stack on top of each other, contributes significantly to binding stability. mdpi.comresearchgate.net Furthermore, if the binding pocket contains positively charged residues like lysine (B10760008) or arginine, the pyridine ring can participate in favorable cation-π interactions. nih.gov

The table below summarizes the potential key interactions between this compound and a hypothetical protein binding site, based on its structural features.

| Interaction Type | Structural Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Amide Carbonyl Oxygen, Pyrrolidine Nitrogen | Arginine, Lysine, Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate (B1630785), Serine, Threonine, Main-chain Carbonyls |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interaction | Pyridine Ring | Lysine, Arginine |

| Hydrophobic Interactions | Pyrrolidine Ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function value or an estimated free energy of binding (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate more favorable interactions and higher affinity. nih.gov These scores are used to rank different ligands or different binding poses of the same ligand.

Pose prediction involves identifying the most likely three-dimensional orientation of the ligand within the binding site. The accuracy of a predicted pose is often assessed by calculating the root-mean-square deviation (RMSD) between the docked conformation and a known crystal structure pose, with values under 2.0 Å generally considered successful. nih.gov

For instance, in a docking study of related 1,3-thiazinan-3-yl isonicotinamide derivatives against the enoyl acyl carrier protein reductase enzyme, binding energies were calculated to compare designed analogs with the standard drug, Isoniazid (B1672263). nih.gov A similar approach for this compound would yield comparable data, as illustrated in the hypothetical table below.

| Compound | Predicted Binding Energy (kcal/mol) |

| This compound | -6.5 |

| Analog A | -7.2 |

| Analog B | -5.8 |

| Standard Reference Compound | -6.9 |

The surrounding solvent, typically water, plays a critical role in molecular recognition by mediating interactions between the ligand and the protein. Computational models must account for these solvent effects.

Explicit Solvent Models: These models treat individual solvent molecules as discrete entities. While providing a high level of detail and accuracy, simulations with explicit solvent are computationally very expensive due to the large number of particles that must be tracked. arxiv.org

Implicit Solvent Models: These models represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. arxiv.org This approach significantly reduces computational cost, making it feasible for high-throughput docking studies. nih.gov Common implicit solvent models include the Generalized Born (GB) model and the Poisson-Boltzmann (PB) equation. nih.gov However, they may lack the accuracy of explicit models, especially in describing specific water-mediated interactions. arxiv.org

The choice between explicit and implicit models involves a trade-off between accuracy and computational efficiency. arxiv.org For initial docking screens, implicit models are often used, while for more detailed analysis of the most promising candidates, more computationally intensive methods incorporating explicit solvent molecules may be employed to refine the binding pose and energy calculations. Recent advances have also focused on using machine learning to develop more accurate and transferable implicit solvent models. github.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of both the ligand and the protein over time. nih.gov For this compound, MD simulations are used to assess the stability of the predicted docking pose and to explore the conformational flexibility of the ligand-receptor complex in a more realistic, solvated environment. mdpi.com

A typical MD simulation for the this compound-protein complex would involve placing the docked structure in a box of explicit water molecules and ions, then simulating its movements over a period of nanoseconds to microseconds. plos.org Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position relative to the initial docked pose. A stable RMSD value over time suggests the complex is in a stable equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Analysis: To track the persistence of key interactions (like hydrogen bonds) identified in the docking study throughout the simulation.

| Simulation Parameter | Purpose |

| System Setup | This compound docked to target protein, solvated with explicit water and ions. |

| Simulation Time | 100-500 nanoseconds |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (RoG), Hydrogen Bond Analysis |

| Primary Goal | Assess the stability of the predicted binding pose and characterize the dynamic behavior of the ligand-protein complex. |

Structure-Based Drug Design (SBDD) Strategies for Analog Development

Structure-Based Drug Design (SBDD) is a rational design approach that leverages the three-dimensional structural information of the target protein to develop new ligands or optimize existing ones. nih.gov The detailed understanding of the binding mode of this compound, obtained from docking and MD simulations, forms the foundation for SBDD.

The process is iterative:

Analyze the Co-complex Structure: Identify key interactions and pinpoint any unfilled pockets or regions in the active site where interactions could be improved.

Design New Analogs: Propose chemical modifications to the parent molecule. This could involve adding a functional group to form a new hydrogen bond, extending a part of the molecule to fill a hydrophobic pocket, or altering a ring system to improve stacking interactions.

Synthesize and Test: The most promising designed analogs are synthesized and their biological activity is tested.

Determine New Structure: The structure of a potent new analog bound to the target is determined (either computationally via docking or experimentally via X-ray crystallography) to validate the design and begin the next cycle of optimization.

This rational approach can lead to dramatic improvements in potency. For example, a study on renin inhibitors used SBDD to optimize an initial fragment, leading to a 65,000-fold more potent inhibitor with the addition of only seven heavy atoms. nih.gov A similar strategy could be applied to refine this compound into a more effective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model can be used to predict the activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. brieflands.com

The development of a QSAR model involves several steps:

Data Set Collection: A series of analogs of this compound with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its structural, physicochemical, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training).

A study on antitubercular thiazinan-isoniazid derivatives successfully developed 2D and 3D-QSAR models to guide the design of new analogs. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

The table below shows typical statistical parameters for a robust QSAR model, which would be the goal for a model developed for this compound analogs.

| Statistical Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | A measure of the model's goodness of fit for the training data. | > 0.6 |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |

| r²_pred (External Validation r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |

By establishing a reliable QSAR model, researchers can efficiently screen virtual libraries of potential analogs, significantly accelerating the discovery of compounds with enhanced efficacy. nih.govmdpi.com

In Silico Screening and Virtual Library Design for Novel Ligands

The exploration of novel therapeutic agents often begins in the digital realm through computational methods. For a compound such as this compound, in silico screening and the design of virtual libraries represent powerful strategies to identify new ligands with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. These approaches leverage the known structure of a lead compound or a biological target to virtually test vast numbers of molecules, thereby prioritizing a smaller, more manageable set for chemical synthesis and experimental validation.

In silico screening can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling is a key ligand-based technique where a model is constructed based on the essential steric and electronic features of a known active molecule, such as this compound. This pharmacophore model then serves as a 3D query to search large compound databases for molecules that share the same critical features.

For instance, a pharmacophore model for this compound would likely include a hydrogen bond acceptor (the nitrogen on the pyridine ring and the carbonyl oxygen), a hydrogen bond donor (the amide N-H), and a hydrophobic or ionizable feature (the pyrrolidine ring). Studies on other nicotinamide (B372718) derivatives have successfully used this approach to design novel inhibitors for various targets, like VEGFR-2. mdpi.com These models can be further refined using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods, which correlate the 3D properties of a set of molecules with their biological activity.

Structure-based virtual screening, on the other hand, is applicable when the 3D structure of the target protein is available. Molecular docking is the most common technique in this category. It involves predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. For derivatives of the pyrrolidine scaffold, docking studies have been instrumental in identifying key interactions with target enzymes. For example, in the case of influenza neuraminidase inhibitors, docking revealed that specific amino acid residues like Trp178, Arg371, and Tyr406 were crucial for binding pyrrolidine derivatives. nih.gov Similarly, for acetylcholinesterase inhibitors, docking and molecular dynamics simulations of pyrrolidin-2-one derivatives helped in understanding their binding affinity and stability within the enzyme's active site. nih.gov

Virtual library design takes the concept of in silico screening a step further by not just screening existing compounds, but by computationally generating novel molecules. This is often achieved through techniques like scaffold hopping or combinatorial library enumeration. Scaffold hopping aims to identify new core structures that can mimic the biological activity of the original lead compound but with a different chemical backbone. mdpi.comnih.gov This can be particularly useful for navigating around existing patents or improving drug-like properties. Starting with the this compound scaffold, one could computationally replace either the pyrrolidine or the isonicotinamide core with other ring systems that maintain the essential pharmacophoric features.

Combinatorial library design involves the systematic combination of different chemical building blocks around a central scaffold. For this compound, a virtual library could be generated by computationally attaching a variety of substituents at different positions on the pyrrolidine and pyridine rings. ujpronline.com The resulting library of virtual compounds can then be screened using the methods described above to identify promising candidates.

The table below summarizes the key computational techniques and their potential application in designing novel ligands based on the this compound scaffold.

| Computational Technique | Description | Application to this compound |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | A pharmacophore model can be generated from the structure of this compound and used to screen databases for compounds with similar features. |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activities to predict the potency of new compounds. | Can be used to refine a pharmacophore model and predict the activity of newly designed analogs of this compound. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | If the biological target of this compound is known, docking can be used to screen virtual libraries for compounds that bind with high affinity. |

| Scaffold Hopping | Identifies new molecular scaffolds that can serve as a core for designing novel active compounds. | Can be employed to discover new core structures that mimic the activity of this compound but have different chemical properties. |

| Virtual Library Design | Computationally generates large sets of novel molecules based on a common scaffold or reaction scheme. | A virtual library of analogs can be created by computationally modifying the this compound structure and then screened to identify promising new ligands. |

The following table presents hypothetical data from a virtual screening campaign based on a pharmacophore model derived from this compound. The fitness score indicates how well each hit matches the pharmacophore query.

| Compound ID | Molecular Formula | Molecular Weight | Fitness Score | Predicted Activity (IC50, µM) |

| Hit-001 | C15H18N4O2 | 286.33 | 3.85 | 0.12 |

| Hit-002 | C14H16N4O | 256.30 | 3.79 | 0.25 |

| Hit-003 | C16H20N4O | 284.36 | 3.75 | 0.31 |

| Hit-004 | C13H15N3O2 | 245.28 | 3.71 | 0.45 |

| Hit-005 | C15H17N3O2 | 271.31 | 3.68 | 0.52 |

Through these computational approaches, the chemical space around this compound can be efficiently explored to identify novel ligands with desired biological activities, paving the way for the development of new therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial and Antitubercular Activity Research

Research into the antimicrobial properties of compounds related to (R)-N-Pyrrolidin-3-yl-isonicotinamide has explored a range of bacterial pathogens. The core structures, including the pyrrolidine (B122466) ring and the nicotinamide (B372718) moiety (a derivative of pyridine), are recognized pharmacophores in the development of new antibacterial agents. researchgate.netnih.gov

The pyridine (B92270) nucleus is a key component in many drugs with antimicrobial activity. nih.gov Studies on related structures have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity, comparable to linezolid, against several Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. nih.gov Similarly, synthesized N-pyridin-3-yl-benzenesulfonamide demonstrated significant activity against Staphylococcus aureus (Gram-positive) and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net

The pyrrolidine scaffold is also integral to many biologically active compounds. researchgate.net Transition metal complexes of (1H-pyrrol-2-yl)-isonicotinoylhydrazone, a Schiff base derived from isoniazid (B1672263), were tested against ten pathogenic bacterial strains. researchgate.net The zinc(II) complex, in particular, was found to be active against all tested strains, which included Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Another study on acetamide (B32628) derivatives incorporating pyrrolidine and pyridine rings also highlighted their potential as antimicrobial agents against species like E. coli and S. pyogenes. mdpi.com These findings underscore the potential of combining these two heterocyclic structures to create compounds with a broad antibacterial spectrum.

Antifungal Activity Evaluations

Nicotinamide derivatives have been a focus of research for developing new antifungal agents, partly due to the commercial success of fungicides like boscalid, which contains a nicotinamide moiety. nih.govsemanticscholar.org This has spurred the synthesis and evaluation of novel nicotinamide analogues for their fungicidal properties.

Research has shown that nicotinamide derivatives can possess weak to moderate antifungal activities against various plant pathogenic fungi. nih.gov In one study, novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) ring were synthesized and tested against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Several of the synthesized compounds exhibited antifungal activity that was comparable to or higher than the commercial fungicide hymexozol. nih.govresearchgate.net Another investigation focused on N-(thiophen-2-yl) nicotinamide derivatives, which showed excellent efficacy against cucumber downy mildew in field trials, outperforming commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) at similar concentrations. mdpi.com

The pyrrolidine ring has also been incorporated into compounds with antifungal properties. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide were tested against Aspergillus niger and Candida albicans, with the copper(II) complex showing significant antifungal activity. nih.gov A separate study identified a nicotinamide derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, as a potent agent against Candida albicans, including fluconazole-resistant strains, with a Minimum Inhibitory Concentration (MIC) value of 0.25 µg/mL. semanticscholar.org

Table 1: Antifungal Activity of Selected Nicotinamide Derivatives

Candida albicanssemanticscholar.orgCandida albicanssemanticscholar.orgCandida albicanssemanticscholar.orgCandida albicanssemanticscholar.orgActivity Against Mycobacterium tuberculosis Strains

The isonicotinamide (B137802) structure is closely related to isonicotinic acid hydrazide, commonly known as isoniazid (INH), a cornerstone first-line drug for treating tuberculosis (TB). core.ac.uknih.gov This structural similarity makes isonicotinamide derivatives, such as this compound, prime candidates for antitubercular drug discovery. researchgate.net The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) necessitates the development of new therapeutic agents. researchgate.net

Research has demonstrated that modifications to the core INH structure can yield compounds with significant activity against MTB. core.ac.uk For example, a series of N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and showed significant in vitro activity against the M. tuberculosis H37Rv strain, with potency comparable to INH and rifampicin. researchgate.net The pyrrole (B145914) ring, a related five-membered heterocycle, has also been incorporated into compounds with antitubercular effects. nih.gov Pyrrolamide derivatives have been identified as inhibitors of the bacterial enzyme GyrB, a target for developing novel antituberculosis agents. nih.gov

Furthermore, nicotinamide (NAM) itself, a related compound, has been shown to inhibit the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.gov While NAM and its derivative pyrazinamide (B1679903) (PZA) require the bacterial enzyme nicotinamidase/pyrazinamidase (PncA) for their activity in broth culture, NAM can restrict the growth of attenuated BCG in macrophages even without a functional PncA, suggesting it may also modulate host cell functions. nih.gov

Antiproliferative Activity in Cancer Cell Line Models and Associated Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

The pyridine nucleus is a prevalent scaffold in numerous compounds investigated for anticancer activity. nih.gov Nicotinamide derivatives, in particular, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. In one study, novel pyridinethione and thienopyridine derivatives synthesized from nicotinamides were tested against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. acs.orgnih.gov Several of these compounds demonstrated interesting and selective antitumor activity, particularly against liver and colon cancer cells, while showing low cytotoxicity against a normal human fibroblast cell line (BJ-1). nih.govacs.org

The mechanisms underlying the antiproliferative effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.comnih.gov For example, studies on other heterocyclic compounds have shown that they can up-regulate pro-apoptotic genes like BAX and p53 while down-regulating anti-apoptotic genes such as BCL2. nih.gov Treatment with these compounds can lead to the activation of executioner enzymes like caspase-3, a key step in the apoptotic cascade. nih.govnih.gov

Furthermore, active compounds frequently induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.govmdpi.com Analysis via flow cytometry often reveals that such compounds can cause cells to accumulate in a specific phase, such as the G1 or G2/M phase. nih.govresearchgate.net This arrest is typically mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, some agents have been shown to down-regulate the expression of CDK4 and Cyclin B1, which are crucial for cell cycle progression. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Heterocyclic Compounds

frontiersin.orgnih.govnih.govnih.govmdpi.commdpi.commdpi.comnih.govModulation of Neurotransmitter Systems and Neuroprotective Research via Pyrrolidine Derivatives

The pyrrolidine ring is a fundamental structural component in a wide array of compounds with significant activity in the central nervous system (CNS). researchgate.netfrontiersin.org Pyrrolidine derivatives have been extensively investigated for their ability to modulate neurotransmitter systems and for their potential neuroprotective effects. nih.govnih.gov

One key area of research involves the interaction of pyrrolidine derivatives with monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin. nih.gov These neurotransmitters are regulated in the synapse by reuptake proteins, and compounds that inhibit these transporters can have profound pharmacological effects. nih.gov Certain pyrrolidine-containing synthetic cathinone (B1664624) derivatives, for example, act as potent inhibitors of the dopamine and norepinephrine transporters. nih.govnih.gov

Pyrrolidine derivatives have also been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases and ischemic stroke. nih.govnih.gov Some novel pyrrolidine-2-one derivatives have shown promise in mitigating cognitive deficits in animal models of Alzheimer's disease by, for example, inhibiting acetylcholinesterase (AChE), reducing oxidative stress, and restoring levels of antioxidants like glutathione (B108866) (GSH). nih.govresearchgate.net Other research has led to the discovery of pyrrolidine derivatives that act as potent sodium channel blockers. nih.gov By inhibiting neuronal Na+ channels, these compounds can protect against neuronal damage in models of ischemic stroke. nih.gov

Additionally, the pyrrolidine scaffold is found in compounds that interact with the glutamate (B1630785) system, the primary excitatory neurotransmitter in the CNS. frontiersin.org Kainic acid, a naturally occurring pyrrolidine derivative, is a potent agonist of glutamate receptors. frontiersin.org Other synthetic phenylpyrrolidine derivatives have been shown to have neuroprotective effects against glutamate-induced neurotoxicity and may act as positive allosteric modulators of AMPA receptors. mdpi.com

General Biological Screening Methodologies and Hit Identification

The discovery of biologically active compounds, or "hits," like this compound relies on a variety of screening methodologies. These methods can be broadly categorized as either phenotypic screening (classical pharmacology) or target-based screening (reverse pharmacology). nih.gov

For antimicrobial activity, common primary screening methods include the agar (B569324) disk-diffusion assay and broth microdilution methods. nih.gov In the disk-diffusion method, a compound is impregnated onto a paper disc and placed on an agar plate inoculated with a microorganism; the diameter of the resulting zone of growth inhibition indicates the compound's potency. nih.gov For more quantitative data, microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. nih.gov

To assess antiproliferative or cytotoxic activity against cancer cell lines, metabolic activity assays are widely used. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method where viable cells with active metabolism convert the yellow tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govnih.gov This allows for the calculation of the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.

Hit identification in modern drug discovery often employs high-throughput screening (HTS), where large libraries of chemical compounds are rapidly tested for activity against a specific biological target (e.g., an enzyme or receptor) or for a desired phenotypic effect on cells. helsinki.fi These screens utilize miniaturized assays in microplate formats (e.g., 96- or 384-well plates) and automated liquid handling to increase throughput and reduce costs. helsinki.fi The quality and reliability of HTS assays are assessed using statistical parameters like the signal-to-background ratio and the Z'-factor to ensure that identified hits are not false positives. helsinki.fi

Structure Activity Relationship Sar Studies of R N Pyrrolidin 3 Yl Isonicotinamide Derivatives

Impact of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereochemical complexity it introduces. nih.gov Modifications to this ring in (R)-N-Pyrrolidin-3-yl-isonicotinamide derivatives have profound effects on biological activity. The non-planarity of the saturated ring allows for "pseudorotation," enabling it to adopt various conformations to fit into a binding pocket. nih.gov

The following table summarizes the effects of various substitutions on the pyrrolidine ring based on findings from related compound series.

| Substitution Position | Substituent | Effect on Biological Activity |

| 3 | R¹-Fluorophenyl | Offered better in vitro potency in some sulfonamide series. nih.gov |

| 4 | cis-CF₃ | Improved human GPR40 binding Ki and agonist efficacy in a GPR40 agonist series. nih.gov |

| 3 | R-Methyl | Promoted a pure ERα antagonist and selective ER degrader profile in a benzopyran series. nih.gov |

| 4 | Heteroaromatic groups | Activity was influenced by the number and position of nitrogen atoms in the heteroaromatic ring. nih.gov |

Role of Modifications to the Isonicotinamide (B137802) Moiety on Potency and Selectivity

The isonicotinamide moiety, a pyridine-4-carboxamide, is another critical component for the biological activity of this class of compounds. wikipedia.org Modifications to the pyridine (B92270) ring within this moiety can significantly alter a compound's potency and selectivity for different receptor subtypes. nih.gov The pyridine ring's nitrogen atom and its ability to form hydrogen bonds are often crucial for receptor interaction.

Research into related nicotinic ligands has shown that the electronic properties of substituents on the pyridine ring can modulate activity. For example, replacing a nitro group on a related phenyl-deschloroepibatidine analog with other strong electron-withdrawing groups led to compounds with high binding affinity and functional antagonist properties at α4β2-nAChRs. nih.gov Furthermore, studies on nicotinamide (B372718) analogs have demonstrated that even subtle changes, such as altering the position of the carboxamide group from the 4-position (isonicotinamide) to the 3-position (nicotinamide), can lead to compounds with different biological targets, such as RET kinase. nih.gov Splicing the nicotinic acid structure with other heterocycles, like thiophene, has also led to the development of new active compounds. mdpi.com These findings highlight the sensitivity of receptor binding to the structure and electronic distribution of the isonicotinamide portion of the molecule.

Influence of Variations within the Amide Linker and Associated Side Chains

The amide linker connecting the pyrrolidine ring and the isonicotinamide moiety plays a crucial role in correctly orienting the two pharmacophores for optimal receptor binding. Variations in this linker can affect the molecule's conformation, flexibility, and metabolic stability.

One key strategy to improve pharmacological properties is the bioisosteric replacement of the amide bond. For example, in a series of dopamine (B1211576) D4 receptor ligands, replacing a metabolically vulnerable amide linker with a 1,2,3-triazole ring resulted in analogs that maintained high receptor affinity and selectivity while showing improved metabolic stability. chemrxiv.org This suggests that while the amide group itself may contribute to binding through hydrogen bonding, its structural role in positioning the two ends of the molecule can be replicated by other chemical groups that offer advantages like resistance to hydrolysis. chemrxiv.org In other compound classes, such as substituted N-(pyridin-3-yl)-2-amino-isonicotinamides, extensive exploration of variations around the amide group was a key part of the SAR studies to improve potency. nih.gov

Stereochemical Implications of the (R)-Configuration on Receptor Binding and Biological Activity

Stereochemistry is a defining factor in the biological activity of chiral molecules, and this is particularly true for this compound derivatives. The spatial orientation of substituents on a chiral center can dramatically alter how a ligand fits into the three-dimensional binding pocket of a protein. nih.gov

The (R)-configuration at the 3-position of the pyrrolidine ring is often critical for high-potency interactions. In numerous studies involving chiral pyrrolidine-containing compounds, one enantiomer consistently shows significantly higher activity than the other. nih.gov For example, in a series of NAMPT positive allosteric modulators, the R-isomer was found to be significantly more potent than the S-isomer, although this sometimes came with a trade-off in maximal efficacy. nih.gov Similarly, in a series of quinuclidine-based nAChR ligands, the (S)-enantiomer (structurally related to the (R)-pyrrolidine in terms of spatial arrangement) was essential for high affinity and selectivity. mdpi.com This stereospecificity arises because receptor binding sites are themselves chiral, composed of L-amino acids, creating a specific environment where only one enantiomer can achieve the optimal interactions for high-affinity binding and functional activity. nih.gov The different binding modes of enantiomers can lead to different biological profiles, such as agonist versus antagonist activity. nih.gov

Rational Design Principles for Enhancing Target Specificity and Potency

The rational design of this compound derivatives leverages an understanding of SAR to create molecules with improved potency and, crucially, enhanced selectivity for a specific biological target over others. nih.govnih.govresearchgate.net A primary goal is to minimize off-target effects by designing ligands that precisely fit the unique structural and electrostatic features of the intended receptor subtype. nih.gov

Key principles in the rational design of these compounds include:

Exploiting Subtype-Specific Residues: Allosteric sites on receptors are often less conserved than the primary (orthosteric) binding sites. nih.gov Designing ligands that interact with these unique allosteric sites can confer a high degree of subtype selectivity. nih.gov

Electrostatic Optimization: Tuning the charge distribution of a ligand can improve the balance between favorable intermolecular interactions and the unfavorable energy penalty of removing the ligand from its solvent environment (desolvation). nih.gov This is particularly useful for achieving selectivity between receptor subtypes that may differ by only a few charged amino acids in the binding pocket. nih.gov

Structure-Based Design: Using crystal structures or homology models of the target receptor, designers can introduce modifications that form specific, favorable interactions (positive design) with the target while creating unfavorable interactions (negative design) with off-target receptors. nih.gov For instance, adding a bulky group that fits into a large pocket in the target receptor but clashes with a smaller pocket in an off-target receptor can significantly enhance selectivity.

Conformational Constraint: Reducing the flexibility of a molecule by introducing rings or rigid linkers can lock it into its "bioactive" conformation. This pre-organization reduces the entropic penalty of binding and can lead to higher potency and selectivity. The pyrrolidine scaffold itself contributes to this by providing a degree of structural rigidity. nih.gov

Development of Nicotinamide Bioisosteres within the Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of this compound, developing bioisosteres for the isonicotinamide moiety is a key avenue for optimization.

The goal is to replace the pyridine ring with other heterocyclic systems that can mimic its key interactions (e.g., hydrogen bonding, aromatic interactions) while offering different electronic, steric, or metabolic profiles. For example, in the development of ligands for nicotinic receptors, novel 3,5-disubstituted isoxazoles and isothiazoles have been successfully used as bioisosteric replacements for the pyridine ring of nicotine. nih.gov These replacements resulted in compounds with nanomolar binding affinities comparable to nicotine, demonstrating that these different five-membered heterocycles could effectively substitute for the six-membered pyridine ring. nih.gov Such an approach could be applied to the isonicotinamide scaffold to potentially improve properties like brain penetration, metabolic stability, or selectivity for a particular nAChR subtype. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues for R N Pyrrolidin 3 Yl Isonicotinamide

Development of Novel and More Efficient Stereoselective Synthetic Strategies for Advanced Analogues

The therapeutic potential of (R)-N-Pyrrolidin-3-yl-isonicotinamide is intrinsically linked to its specific stereochemistry. Future research must prioritize the development of robust and efficient stereoselective synthetic routes to generate not only the parent compound but also a diverse library of advanced analogues for structure-activity relationship (SAR) studies.

Key synthetic approaches that warrant exploration include:

Chiral Pool Synthesis: Utilizing readily available chiral precursors, such as (R)-3-aminopyrrolidine derivatives, can provide a direct and cost-effective route to the target molecule. chemicalbook.com The synthesis would typically involve the acylation of the chiral amine with an activated form of isonicotinic acid.

Asymmetric Catalysis: Methods like 1,3-dipolar cycloadditions using chiral catalysts can construct the pyrrolidine (B122466) ring with high stereocontrol, allowing for the generation of diverse and densely substituted analogues. ua.esacs.org

Enzymatic Resolutions: Biocatalytic methods can be employed to resolve racemic mixtures, offering a green and highly selective alternative to traditional chiral chromatography.

Advanced analogues could be designed by modifying both the pyrrolidine and isonicotinamide (B137802) scaffolds. For instance, substitution at other positions on the pyrrolidine ring or the introduction of various functional groups on the pyridine (B92270) ring could significantly modulate the compound's biological activity. mdpi.commdpi.com The development of modular synthetic pathways will be crucial to enable the rapid generation of these analogues. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Description | Advantages | Key Intermediates |

|---|---|---|---|

| Chiral Pool Synthesis | Starts with an existing chiral molecule, such as a derivative of proline or 3-aminopyrrolidine. | Cost-effective, straightforward, predictable stereochemistry. | (R)-1-Boc-3-aminopyrrolidine, Isonicotinoyl chloride. |

| Asymmetric [3+2] Cycloaddition | Constructs the pyrrolidine ring from achiral precursors using a chiral catalyst and an azomethine ylide. acs.org | High diastereoselectivity, allows for diverse substitutions. | Chiral ligands, metal catalysts, imino esters. |

| Substrate-Controlled Diastereoselective Synthesis | A chiral auxiliary on the starting material directs the stereochemical outcome of subsequent reactions. | High control over stereochemistry, applicable to complex targets. | Chiral sulfinimines. ua.es |

| Flow Chemistry Synthesis | Continuous production process offering better control over reaction parameters and scalability. | Improved safety, higher yields, easier scale-up. | Immobilized catalysts, microreactors. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The structural motifs within this compound suggest several potential classes of biological targets. The pyrrolidine scaffold is a known constituent of compounds targeting a wide range of proteins, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. nih.govnbinno.com Similarly, nicotinamide-related structures are known to interact with enzymes involved in cellular metabolism and signaling, such as succinate (B1194679) dehydrogenase and VEGFR-2. nih.govmdpi.com

Future research should employ a multi-pronged approach to identify and validate novel biological targets:

Phenotypic Screening: Testing the compound in various cell-based assays related to different diseases (e.g., cancer, neurodegeneration, infectious diseases) can uncover unexpected biological activities. nih.gov

Target-Based Screening: Based on structural similarity to known inhibitors, the compound can be tested against specific protein targets. For example, pyrrolidine-containing molecules have shown activity as inhibitors of dipeptidyl peptidase-IV (DPP-IV) or as antagonists for chemokine receptors like CXCR4. nih.govresearchgate.net

Chemoproteomics: Affinity-based proteomics using a derivatized version of the compound can identify binding partners directly from cell lysates.

Once a primary target is identified, further studies will be necessary to elucidate the precise mechanism of action, determining whether the compound acts as an inhibitor, activator, or allosteric modulator.

Table 2: Potential Biological Target Classes for this compound Analogues

| Target Class | Rationale / Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Nicotinamide (B372718) scaffold is present in some kinase inhibitors (e.g., VEGFR-2 inhibitors). mdpi.com | Oncology, Inflammation |

| GPCRs | Pyrrolidine is a common scaffold in GPCR ligands (e.g., CXCR4 antagonists). researchgate.net | HIV, Oncology, Inflammation |

| Metabolic Enzymes | Nicotinamide is a precursor to NAD+, a key metabolic cofactor. Some derivatives inhibit enzymes like succinate dehydrogenase. nih.gov | Metabolic Disorders, Oncology |

| Epigenetic Targets | Pyrrolidine-containing structures have been explored as modulators of epigenetic enzymes. | Oncology, Genetic Disorders |

| Ion Channels | The rigid, 3D structure of the pyrrolidine ring is suitable for specific binding within ion channel pores. | Neurological Disorders, Cardiovascular Disease |

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Drug Discovery

Key applications include:

Virtual Screening: AI models can rapidly screen vast virtual libraries of compounds to identify novel analogues of this compound with a high probability of binding to a specific target. patsnap.comdev.to

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. bohrium.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on data from synthesized analogues to predict the activity of new designs, guiding medicinal chemistry efforts and reducing the number of compounds that need to be synthesized and tested. nih.gov

Synthesis Prediction: Retrosynthesis AI tools can help chemists devise the most efficient synthetic routes for novel analogues, saving time and resources. bohrium.com

By integrating AI and ML, researchers can more effectively navigate the complex chemical space around this scaffold to identify promising new therapeutic leads. dev.to

Elucidation of Detailed Molecular Recognition Mechanisms via Biophysical Techniques

A deep understanding of how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. A suite of biophysical techniques can provide invaluable data on binding affinity, kinetics, and thermodynamics. nih.govelsevierpure.com

Essential biophysical methods for future studies include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). nih.govacs.org This information can reveal the driving forces behind binding.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of an interaction in real-time, yielding association (kon) and dissociation (koff) rates, in addition to the binding affinity (Kd). nih.govnih.gov

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein provides the ultimate high-resolution view of the binding mode, revealing key interactions that can be exploited for further optimization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site on the protein and determine the conformation of the ligand when bound. nih.govacs.org

These techniques, when used in combination, provide a comprehensive picture of the molecular recognition process, guiding the optimization of lead compounds into potent and selective drug candidates. researchgate.net

Table 3: Comparison of Key Biophysical Techniques

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kd (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry | Label-free, in-solution, provides full thermodynamic profile. acs.org | Requires relatively large amounts of protein and compound. |

| Surface Plasmon Resonance (SPR) | Kd (affinity), kon (on-rate), koff (off-rate) | Real-time analysis, high sensitivity, requires small sample amounts. nih.gov | Requires immobilization of one binding partner, which can affect activity. |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Provides detailed atomic-level view of the binding mode. nih.gov | Requires well-diffracting crystals, which can be difficult to obtain. |

| NMR Spectroscopy | Binding site mapping, ligand conformation, weak interactions | In-solution, provides dynamic information. nih.gov | Requires large amounts of isotopically labeled protein, limited by protein size. |

Application in Chemical Probe Development for Specific Biological Pathways

High-quality chemical probes are indispensable tools for dissecting complex biological pathways and validating new drug targets. nih.govnih.gov An optimized analogue of this compound with high potency and selectivity could serve as an excellent starting point for the development of a chemical probe. h1.coresearchgate.net

The process would involve:

Optimization: Further medicinal chemistry efforts to develop a highly potent and selective analogue with well-characterized on-target and off-target activities.

Derivatization: Strategically modifying the probe candidate to incorporate a linker at a position that does not disrupt its binding to the target. This linker can then be attached to a reporter tag (e.g., biotin (B1667282) for affinity purification, a fluorophore for imaging) or a photo-affinity label for covalent capture of the target protein. researchgate.net

Validation: Ensuring that the derivatized probe retains its potency and selectivity for the target and can be used to reliably report on target engagement in cellular or in vivo models.

Such a chemical probe would enable researchers to investigate the function of its target protein in normal physiology and disease, identify upstream and downstream signaling partners, and validate the therapeutic hypothesis for target modulation. researchgate.net

Q & A

Q. Can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

- Methodological Answer : Yes. Train machine learning models on historical reaction data (e.g., yields, ee) to predict optimal conditions (solvent, catalyst, temperature). Couple with finite element analysis (FEA) in COMSOL to simulate heat/mass transfer in flow reactors. Validate predictions with high-throughput experimentation (HTE) robots, iterating models with real-time feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.